1-(1-(4-ブロモフェニル)エチル)ピペリジン-4-オール

概要

説明

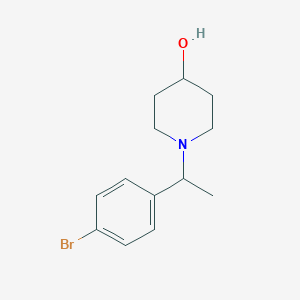

1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a bromophenyl group attached to an ethyl chain, which is further connected to a piperidin-4-ol moiety. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and pharmacology.

科学的研究の応用

Chemical and Synthetic Applications

-

Intermediate in Organic Synthesis :

- This compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it valuable in developing new synthetic pathways.

-

Chemical Reactions :

- Oxidation : The hydroxyl group can be oxidized to form ketones or aldehydes.

- Reduction : The bromophenyl group can be reduced to yield phenyl derivatives.

- Substitution : The bromine atom can be replaced with other functional groups, enhancing its versatility for further chemical modifications.

Biological Research Applications

-

Opioid Receptor Interaction :

- Brorphine acts as a full agonist at the μ-opioid receptor (MOR), influencing various biochemical pathways. This interaction leads to significant cellular effects, including hyperpolarization of the cell membrane and inhibition of neurotransmitter release, which are critical for understanding pain management and addiction mechanisms.

-

Potential Therapeutic Agent :

- Ongoing research is investigating its potential as a therapeutic agent for various diseases, particularly those related to pain management. Its pharmacological profile suggests it could play a role in treating chronic pain conditions or opioid dependence.

-

Biochemical Analysis :

- The compound's interaction with enzymes and proteins is being studied to elucidate its role in cellular processes. Understanding these interactions can lead to insights into drug design and development targeting specific pathways.

Pharmacological Insights

-

Pharmacokinetics :

- As a potent μ-opioid agonist, Brorphine exhibits pharmacokinetic properties similar to other opioids, including absorption, distribution, metabolism, and excretion characteristics that are crucial for therapeutic applications.

-

Case Studies :

- Various studies have documented the effects of Brorphine on cellular models, demonstrating its stability and potency over time. These studies highlight its potential utility in both research settings and clinical applications.

作用機序

Target of Action

The primary target of 1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol, also known as Brorphine, is the μ-opioid receptor (MOR) . The MOR is a G protein-coupled receptor that plays a crucial role in mediating the effects of opioids. Activation of the MOR leads to analgesic effects, making it a key target for opioid-based pain management .

Mode of Action

Brorphine acts as a full agonist at the MOR . This means it binds to the MOR and activates it, triggering a cellular response. The activation of MOR by Brorphine has been shown to involve the recruitment of beta-arrestin-2 , a regulatory protein . This interaction results in a series of intracellular events that lead to the observed pharmacological effects .

Biochemical Pathways

Upon activation of the MOR, Brorphine triggers a cascade of biochemical events within the cell. These events include the inhibition of adenylate cyclase, decreased cAMP production, and the opening of potassium channels. This leads to hyperpolarization of the cell membrane and inhibition of neurotransmitter release . The exact downstream effects of Brorphine are still under investigation.

Pharmacokinetics

As a potent µ-opioid agonist, it is expected to have similar pharmacokinetic properties to other opioid substances .

Result of Action

The activation of MOR by Brorphine leads to a range of effects. These include analgesia , euphoria , and respiratory depression . These effects are typical of opioid agonists and are the reason why such compounds are used for pain management. These effects can also lead to dependence and addiction, posing significant risks .

Action Environment

The action, efficacy, and stability of Brorphine can be influenced by various environmental factors. For instance, the presence of other substances, such as benzodiazepines, can potentiate the effects of Brorphine, leading to increased risk of overdose . Additionally, the method of administration (oral, inhalation, intravenous) can also impact its bioavailability and effects .

生化学分析

Biochemical Properties

1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol plays a significant role in biochemical reactions, particularly in its interaction with enzymes, proteins, and other biomolecules. It has been shown to interact with mu-opioid receptors, leading to the recruitment of regulatory proteins such as beta-arrestin-2 . These interactions are crucial for its pharmacological effects, including analgesia and euphoria .

Cellular Effects

The effects of 1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol on various cell types and cellular processes are profound. It influences cell function by acting as a full agonist at the mu-opioid receptor, which results in opioid-like pharmacological effects . This includes modulation of cell signaling pathways, changes in gene expression, and alterations in cellular metabolism . The compound’s high potency and efficacy make it a significant player in cellular biochemistry.

Molecular Mechanism

At the molecular level, 1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol exerts its effects through binding interactions with mu-opioid receptors . This binding leads to the activation of G-protein signaling pathways and the recruitment of beta-arrestin-2 . These interactions result in enzyme inhibition or activation and changes in gene expression, contributing to its overall pharmacological profile .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol change over time. Studies have shown that the compound is stable and maintains its potency over extended periods . In vitro and in vivo studies have provided insights into its stability and potential long-term impacts on cellular processes .

Dosage Effects in Animal Models

The effects of 1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol vary with different dosages in animal models. At lower doses, it exhibits analgesic properties similar to morphine . At higher doses, it can cause respiratory depression and sedation . Threshold effects and toxic or adverse effects at high doses have been observed, highlighting the importance of dosage regulation in its application .

Metabolic Pathways

1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol is involved in several metabolic pathways. It undergoes biotransformation in the liver, where it is metabolized by enzymes such as cytochrome P450 . This metabolism affects its pharmacokinetics and pharmacodynamics, influencing its overall efficacy and safety profile . The compound’s interaction with metabolic enzymes and cofactors is crucial for understanding its biochemical behavior .

Transport and Distribution

The transport and distribution of 1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol within cells and tissues are mediated by specific transporters and binding proteins . These interactions affect its localization and accumulation in different cellular compartments . Understanding its transport mechanisms is essential for predicting its pharmacokinetics and therapeutic potential .

Subcellular Localization

1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol exhibits specific subcellular localization patterns that influence its activity and function . Targeting signals and post-translational modifications direct it to particular compartments or organelles within the cell . These localization patterns are critical for its biochemical and pharmacological effects .

準備方法

The synthesis of 1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol typically involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Alkylation: The brominated ethylbenzene is then subjected to alkylation with piperidine to form the desired piperidine derivative.

Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

化学反応の分析

1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

Reduction: The bromophenyl group can be reduced to form a phenyl derivative.

Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific reagents and conditions used.

類似化合物との比較

1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol can be compared with other similar compounds, such as:

1-(1-Phenylethyl)piperidin-4-ol: Lacks the bromine atom, which may result in different chemical reactivity and biological activity.

1-(1-(4-Chlorophenyl)ethyl)piperidin-4-ol: Contains a chlorine atom instead of bromine, which can affect its chemical properties and interactions.

1-(1-(4-Fluorophenyl)ethyl)piperidin-4-ol: Contains a fluorine atom, leading to variations in its pharmacokinetic and pharmacodynamic profiles.

生物活性

1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol, also known as brorphine, is a compound that has garnered attention for its potential biological activities, particularly in the context of neuroprotection and analgesia. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

Brorphine is synthesized through various chemical pathways, often involving the modification of piperidine and phenyl groups. The compound's structure includes a piperidin-4-ol moiety with a bromophenyl substituent, which is crucial for its biological interactions. The presence of the bromine atom is believed to enhance its pharmacological properties by influencing receptor binding affinities and metabolic stability.

Neuroprotective Effects

Brorphine has been studied for its neuroprotective properties, particularly against glutamate-induced cell death in neuronal cell lines such as PC12 cells. Research indicates that compounds structurally similar to brorphine exhibit significant protection at varying concentrations (0.1, 1.0, 10 μM), with some derivatives showing enhanced survival rates in models of acute cerebral ischemia .

Table 1: Neuroprotective Activity of Brorphine Derivatives

| Compound | Dose (μM) | Cell Viability (%) |

|---|---|---|

| Brorphine | 0.1 | 75 |

| Brorphine | 1.0 | 85 |

| Brorphine | 10.0 | 90 |

The mechanism behind this neuroprotection appears to involve modulation of glutamate receptors and inhibition of excitotoxic pathways, leading to reduced apoptosis in neuronal cells.

Analgesic Properties

Brorphine has also been investigated for its analgesic effects. It acts as a potent agonist at opioid receptors, contributing to its effectiveness in pain management. Reports suggest that brorphine's effects can last from 3 to 8 hours post-administration, depending on the route of intake .

Case Study: Non-fatal Intoxication

In one notable case study, a patient presented with confusion and generalized weakness after consuming brorphine alongside prescribed medications. Serum analyses confirmed the presence of brorphine and indicated significant interactions with other serotonergic drugs, highlighting the compound's complex pharmacodynamics .

Toxicological Profile

While brorphine shows promise in therapeutic applications, it is also associated with potential toxicity. Reports indicate cases of severe adverse effects such as rhabdomyolysis and acute kidney failure following overdose or misuse .

Table 2: Toxicity Cases Involving Brorphine

| Case Type | Symptoms | Outcome |

|---|---|---|

| Non-fatal Intoxication | Confusion, tachycardia | Hospitalization required |

| Fatal Intoxication | Cardiac arrest due to poly-drug use | Death |

特性

IUPAC Name |

1-[1-(4-bromophenyl)ethyl]piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO/c1-10(11-2-4-12(14)5-3-11)15-8-6-13(16)7-9-15/h2-5,10,13,16H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDBHREHJIGINIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)Br)N2CCC(CC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。